[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate
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Overview
Description
[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate is a complex organic compound with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate involves multiple steps, including the formation of the pyrrolo[1,2-c]purin ring system and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of [(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-c]purin derivatives with different functional groups and substitutions. Examples include:
- [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
- Saxitoxin
- Neosaxitoxin
Uniqueness
[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C10H17N7O12S2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate |
InChI |
InChI=1S/C10H17N7O12S2/c11-5-15-4-3(1-27-7(13)18)14-6(12)17-2-8(28-30(21,22)23,29-31(24,25)26)10(19,20)9(4,17)16-5/h3-4,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)(H,24,25,26)/t3-,4?,9?/m0/s1 |
InChI Key |
BLVHVLVATWRIQR-BVOHUNDWSA-N |
Isomeric SMILES |
C1C(C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)N)N)(O)O)(OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)(OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
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